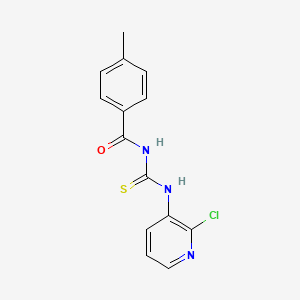
3-(2-氯吡啶-3-基)-1-(4-甲基苯甲酰基)硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a chloropyridinyl group and a methylbenzoyl group attached to a thiourea backbone
科学研究应用
3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea typically involves the reaction of 2-chloropyridine-3-amine with 4-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- 3-(2-chloropyridin-3-yl)-1-(4-methylphenyl)thiourea
- 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)urea
- 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea derivatives
Uniqueness
3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
The compound 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects, supported by various studies and data.
Chemical Structure
The molecular formula of 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea is C12H10ClN3OS. The compound features a thiourea moiety, which is known for its diverse biological activities.
1. Anti-inflammatory and Analgesic Effects
A significant study investigated the anti-inflammatory and analgesic properties of thiourea derivatives, including 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea. The compound was tested in animal models for its ability to alleviate pain and inflammation without causing ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Study Design:
- Subjects: Albino rats divided into eight groups.
- Treatment: Groups received varying doses of the compound or standard NSAIDs (aspirin and indomethacin).
- Assessment: Pain was evaluated using nociceptive models, while inflammation was assessed through histopathological analysis.
Results:
The compound exhibited significant analgesic activity at doses of 15 mg/kg to 45 mg/kg, comparable to standard treatments but with minimal gastrointestinal side effects.
2. Antimicrobial Activity
Thiourea derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea show promising activity against various bacterial strains .
In Vitro Testing:
- Bacterial Strains: Tested against Gram-positive and Gram-negative bacteria.
- Results: The compound demonstrated effective inhibition against multiple strains, with Minimum Inhibitory Concentration (MIC) values indicating robust antibacterial activity.
Data Table: Summary of Biological Activities
Case Study 1: Pain Management
A study published in May 2024 explored the effectiveness of the compound in managing pain and inflammation in a controlled environment. The findings indicated that the thiourea derivative provided substantial relief comparable to traditional pain medications but with a lower risk of adverse effects like gastric ulcers.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial potential of thiourea derivatives, 3-(2-chloropyridin-3-yl)-1-(4-methylbenzoyl)thiourea was shown to inhibit bacterial growth effectively. The study highlighted its potential use in developing new antibacterial agents, especially in an era of rising antibiotic resistance.
属性
IUPAC Name |
N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-4-6-10(7-5-9)13(19)18-14(20)17-11-3-2-8-16-12(11)15/h2-8H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIKFSUOEMZRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














